As-Deposited Copper Film Resistivity: CuSiF₆ Electrolyte Yields 1.85 μΩ·cm vs. 2.9 μΩ·cm for CuSO₄ Electrolyte
Copper conductive layers electroplated from a copper hexafluorosilicate electrolytic solution on a low-stress seed layer achieve an as-deposited resistivity of 1.85 μΩ·cm, compared to 2.9 μΩ·cm for layers electroplated from a conventional copper sulfate solution under comparable conditions [1]. This represents a 36% reduction in resistivity for the CuSiF₆-derived film, bringing the value closer to the bulk copper resistivity of ~1.7 μΩ·cm and enabling lower sheet resistance in interconnect lines at sub-0.2 μm linewidths.
| Evidence Dimension | As-deposited copper film resistivity (μΩ·cm) |
|---|---|
| Target Compound Data | 1.85 μΩ·cm |
| Comparator Or Baseline | Copper sulfate (CuSO₄) electrolyte: 2.9 μΩ·cm |
| Quantified Difference | ~36% lower resistivity (1.05 μΩ·cm absolute reduction) |
| Conditions | Electroplated copper conductive layers on low-stress seed layer; as-deposited (no post-anneal); T. Hara et al., Electrochem. Solid-State Lett., 2003 |
Why This Matters
Lower interconnect resistivity directly reduces RC delay in VLSI circuits, making CuSiF₆-based electroplating a technically superior choice for advanced semiconductor nodes where conventional sulfate baths fail to meet sheet resistance specifications.
- [1] Hara, T., Shimura, Y., & Toida, H. 'Deposition of Low Resistivity Copper Conductive Layers by Electroplating from a Copper Hexafluorosilicate Solution.' Electrochemical and Solid-State Letters, 6(7), C97–C99 (2003). DOI: 10.1149/1.1574233. View Source
